![molecular formula C20H19N3OS B2935119 N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 2320267-90-9](/img/structure/B2935119.png)
N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, and its inhibition has been linked to the treatment of obesity, type 2 diabetes, and cancer.
Mechanism of Action
Target of Action
The primary target of N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells. The enzyme’s action is part of the process that produces beta-amyloid peptide, a molecule that is directly implicated in the development of Alzheimer’s disease.
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target could lead to changes in the enzymatic activity of Beta-secretase 1, potentially influencing the production of beta-amyloid peptide.
Advantages and Limitations for Lab Experiments
The advantages of using N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied, and its mechanism of action is well understood. However, one limitation of using the compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide. One area of research is the development of more potent and selective N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide inhibitors with fewer side effects. Another area of research is the identification of other targets for the compound, which could lead to the development of new therapies for various diseases. Additionally, the use of N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide in combination with other drugs could improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide involves several steps, including the reaction of 6-phenylpyrimidin-4-amine with 3-bromopropyl phenyl sulfide, followed by the addition of N,N-dimethylformamide and triethylamine to form the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to inhibit N-((6-phenylpyrimidin-4-yl)methyl)-3-(phenylthio)propanamide activity, which can improve insulin sensitivity and glucose uptake in cells. This makes it a promising candidate for the treatment of obesity and type 2 diabetes.
properties
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(11-12-25-18-9-5-2-6-10-18)21-14-17-13-19(23-15-22-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHXDCSBRSFVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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